1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
Description
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Properties
IUPAC Name |
1-(2,6-difluorophenyl)sulfonylpiperazine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F2N2O2S.ClH/c11-8-2-1-3-9(12)10(8)17(15,16)14-6-4-13-5-7-14;/h1-3,13H,4-7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWERRKCLGIVZHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CC=C2F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride: Synthesis, Safety, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride, a compound of interest in medicinal chemistry and drug development. It covers the material safety data, safe handling procedures, and a detailed protocol for its synthesis, emphasizing the scientific rationale behind each step to ensure both experimental success and laboratory safety.
Compound Profile and Hazard Identification
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a piperazine derivative that serves as a valuable building block in the synthesis of more complex molecules. A summary of its key identifiers and properties is presented below.
| Property | Value | Source |
| Chemical Name | 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride | [NextSDS][1] |
| CAS Number | 1170652-14-8 | [NextSDS][1] |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂S·HCl | [SCBT][2] |
| Molecular Weight | 298.74 g/mol | [SCBT][2] |
| Predicted XlogP | 0.6 | [PubChem][3] |
GHS Hazard Classification
| Hazard Class | Category | Signal Word | Hazard Statement | Source |
| Acute Toxicity (Oral, Dermal, Inhalation) | 4 | Warning | H302 + H312 + H332 | [NextSDS][4] |
| Skin Irritation | 2 | Warning | H315 | [NextSDS][4] |
| Eye Irritation | 2A | Warning | H319 | [NextSDS][4] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H336 | [NextSDS][4] |
These classifications indicate that 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation, and may cause respiratory irritation or drowsiness and dizziness.[4]
Principles of Safe Handling and Storage
Given the identified hazards, stringent safety protocols must be followed when handling this compound. The following procedures are based on best practices for managing irritant and acutely toxic chemical powders.[5][6]
Personal Protective Equipment (PPE)
A comprehensive suite of PPE is mandatory to prevent exposure.[1][5]
-
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes and airborne particles.
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are essential. Chemical-resistant gloves (e.g., nitrile) must be worn and changed immediately if contaminated.
-
Respiratory Protection: All manipulations of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust.
Engineering Controls and Work Area Designation
-
Ventilation: A properly functioning chemical fume hood is the primary engineering control to minimize inhalation exposure.
-
Designated Area: A specific area within the laboratory should be designated for handling this compound. This area should be clearly marked and equipped with spill containment materials.
Storage
Proper storage is crucial to maintain the integrity of the compound and prevent accidents.
-
Container: Store in a tightly sealed, light-resistant container.
-
Environment: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong bases.
Experimental Protocol: Synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
The synthesis of the title compound involves the reaction of 2,6-difluorobenzenesulfonyl chloride with piperazine, followed by salt formation. The protocol below is a representative procedure based on established methods for similar reactions.[7]
Rationale for Experimental Design
The choice of reagents and conditions is dictated by the reactivity of the starting materials. 2,6-Difluorobenzenesulfonyl chloride is a reactive electrophile, and piperazine is a nucleophilic diamine. The reaction is typically carried out in an aprotic solvent to prevent hydrolysis of the sulfonyl chloride. A non-nucleophilic base is used to scavenge the HCl generated during the reaction. The final step involves the formation of the hydrochloride salt to facilitate purification and improve the stability of the product.
Materials and Reagents
-
2,6-Difluorobenzenesulfonyl chloride (CAS: 60230-36-6)
-
Piperazine (anhydrous)
-
Triethylamine (or another suitable non-nucleophilic base)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (ethanolic solution or as a gas)
-
Diethyl ether (anhydrous)
-
Standard laboratory glassware (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Step-by-Step Procedure
Step 1: Reaction Setup
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve piperazine (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
Step 2: Addition of 2,6-Difluorobenzenesulfonyl Chloride
-
Dissolve 2,6-difluorobenzenesulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane in the dropping funnel.
-
Add the sulfonyl chloride solution dropwise to the stirred piperazine solution over 30-60 minutes, maintaining the temperature at 0 °C.
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Step 4: Quenching and Workup
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add deionized water to quench the reaction and dissolve the triethylamine hydrochloride byproduct.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(2,6-difluorobenzenesulfonyl)piperazine as an oil or solid.
Step 5: Hydrochloride Salt Formation
-
Dissolve the crude product in a minimal amount of anhydrous diethyl ether.
-
Slowly add a solution of hydrochloric acid in ethanol or bubble HCl gas through the solution until precipitation is complete.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold diethyl ether and dry under vacuum to yield 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride.
Workflow Diagram
Caption: Experimental workflow for the synthesis of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response
-
Minor Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with soap and water.
-
Major Spill: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department for assistance with cleanup.
Spill Response Flowchart
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. scbt.com [scbt.com]
- 3. PubChemLite - 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride (C10H12F2N2O2S) [pubchemlite.lcsb.uni.lu]
- 4. nextsds.com [nextsds.com]
- 5. aksci.com [aksci.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Molecular Weight and Structural Analysis of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride: A Technical Guide
Executive Summary & Pharmacological Rationale
In modern drug discovery, the rational design of central nervous system (CNS) agents, kinase inhibitors, and G-protein-coupled receptor (GPCR) ligands relies heavily on robust, pre-validated chemical building blocks. 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a highly versatile intermediate that provides a unique combination of structural rigidity, metabolic stability, and tunable reactivity[1].
The causality behind selecting this specific scaffold lies in its tripartite structural architecture:
-
The Piperazine Ring: Acts as a basic, easily functionalized secondary amine (N4), allowing for rapid diversification via alkylation, acylation, or reductive amination to generate expansive compound libraries.
-
The Sulfonyl Group: Serves as a potent hydrogen-bond acceptor. In kinase and GPCR targets, sulfonamides frequently act as critical hinge-binding motifs that anchor the molecule within the active site[2].
-
The 2,6-Difluorophenyl Moiety: The strategic placement of fluorine atoms at the ortho positions serves a dual purpose. First, it significantly increases the lipophilicity and membrane permeability of the resulting drug candidate. Second, the highly electronegative fluorine atoms act as a "metabolic shield," blocking cytochrome P450-mediated oxidation at the phenyl ring and thereby extending the in vivo half-life of the compound.
Caption: Mechanistic rationale for utilizing the fluorinated benzenesulfonyl piperazine scaffold.
Physicochemical Profiling & Molecular Weight Analysis
Accurate molecular weight determination and salt-form verification are critical first steps before utilizing this compound in downstream synthesis. The compound is typically supplied as a hydrochloride (HCl) salt to enhance its solid-state stability and aqueous solubility[3].
Below is the consolidated physicochemical profile comparing the free base and the hydrochloride salt[3]:
| Parameter | Free Base | Hydrochloride Salt (HCl) |
| CAS Registry Number | 731003-62-6 | 1170652-14-8 |
| Molecular Formula | C₁₀H₁₂F₂N₂O₂S | C₁₀H₁₃ClF₂N₂O₂S |
| Average Molecular Weight | 262.28 g/mol | 298.74 g/mol |
| Monoisotopic Exact Mass | 262.0588 Da | 298.0351 Da |
| Target Ion [M+H]⁺ (ESI+) | 263.0666 m/z | 263.0666 m/z (Cl⁻ is lost during ionization) |
| Physical State | Viscous oil / Low-melting solid | Crystalline Solid |
Comprehensive Analytical Workflow (E-E-A-T Protocol)
To ensure scientific integrity, the structural characterization of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride must follow a multi-modal, self-validating workflow. Relying on a single analytical technique introduces the risk of false positives (e.g., misidentifying a regioisomer).
-
High-Resolution Mass Spectrometry (HRMS): Utilized to confirm the exact mass. Causality: Electrospray Ionization in positive mode (ESI+) is chosen because the secondary amine of the piperazine ring is highly basic and readily accepts a proton to form the [M+H]⁺ ion.
-
Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Utilized for structural connectivity. Causality: The hydrochloride salt is often poorly soluble in non-polar solvents like CDCl₃; therefore, deuterated dimethyl sulfoxide (DMSO-d₆) is explicitly chosen to ensure complete dissolution and sharp spectral resolution[4]. ¹⁹F NMR is critical to definitively prove the ortho-substitution pattern of the fluorine atoms, distinguishing it from 2,4- or 3,5-difluoro isomers.
Caption: Workflow for the structural and molecular weight validation of the hydrochloride salt.
Step-by-Step Experimental Methodologies
The following protocols are designed as self-validating systems . This means internal controls are built directly into the methodology to ensure that if an error occurs (e.g., instrument drift or solvent contamination), the system will flag it before the data is interpreted.
Protocol A: High-Resolution Mass Spectrometry (HRMS) for Exact Mass
Objective: Validate the molecular weight (298.74 g/mol for the salt) by detecting the exact monoisotopic mass of the protonated free base (263.0666 m/z).
-
System Suitability (Self-Validation Step): Inject a known calibration standard (e.g., reserpine or a sodium formate cluster) to ensure mass accuracy is within < 5 ppm error.
-
Sample Preparation: Dissolve 1 mg of the HCl salt in 1 mL of LC-MS grade Methanol/Water (50:50 v/v) containing 0.1% Formic Acid. Causality: Formic acid forces the equilibrium toward the protonated state, maximizing the ESI+ signal.
-
Instrument Parameters:
-
Ionization: ESI Positive mode.
-
Capillary Voltage: 3.0 kV.
-
Desolvation Temperature: 350 °C.
-
-
Data Acquisition & Interpretation:
-
Scan range: 100–1000 m/z.
-
Expected Result: A dominant peak at 263.0666 m/z corresponding to[C₁₀H₁₂F₂N₂O₂S + H]⁺.
-
Validation Check: Analyze the isotopic pattern. The M+2 peak should reflect the natural abundance of ³⁴S (approx. 4.2% relative to the monoisotopic peak). The absence of a chlorine isotope pattern (M+2 at 33% height) in the positive ion confirms that the Cl⁻ counterion has dissociated during ionization, which is expected for a salt[4].
-
Protocol B: Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Objective: Confirm the atomic connectivity and the presence of the hydrochloride salt.
-
Sample Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of highly pure DMSO-d₆ (100% isotopic purity) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
-
System Suitability (Self-Validation Step): Run a standard ¹H 1D pulse sequence. Verify that the TMS peak is perfectly calibrated to 0.00 ppm and the residual DMSO quintet is at 2.50 ppm. If these shift, the magnetic field is drifting and requires shimming.
-
Data Acquisition:
-
¹H NMR (400/600 MHz): Acquire 16 scans. Expected shifts: The piperazine protons will appear as two broad multiplets (or distinct triplets depending on the exchange rate) in the 3.0–3.5 ppm region. The highly deshielded N4 amine protons of the HCl salt will appear as a broad downfield signal (typically > 8.5 ppm), confirming the protonated state[4]. The aromatic protons (one para triplet, two meta multiplets) will appear between 7.2 and 7.8 ppm.
-
¹⁹F NMR (376 MHz): Acquire 64 scans with ¹H decoupling. Expected shifts: A single sharp resonance (due to the symmetry of the 2,6-difluoro substitution) typically around -108 to -112 ppm (referenced to trichlorofluoromethane).
-
¹³C NMR (100/150 MHz): Acquire 512 scans. The ortho-carbons attached to fluorine will appear as distinct doublets of doublets (or apparent triplets) due to large ¹J_CF coupling constants (~250 Hz), definitively proving the direct C-F bonds.
-
References
-
NextSDS Chemical Substance Database. "1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride - Identifiers and Hazard Classifications." NextSDS. Available at: [Link]
-
ResearchGate (Publication). "Design, Synthesis, Pharmacological and In Silico Screening of Disubstituted-Piperazine Derivatives as Selective and Reversible MAO-A Inhibitors for Treatment of Depression." Available at: [Link]
-
Journal of Medicinal Chemistry (ACS Publications). "Discovery and Structure–Activity Relationship of Potent and Selective Covalent Inhibitors of Transglutaminase 2 for Huntington's Disease." Available at:[Link]
-
ACS Omega. "Rapid Identification of Novel Psychoactive and Other Controlled Substances Using Low-Field 1H NMR Spectroscopy." Available at:[Link]
Sources
Application Notes and Protocols for the Functionalization of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
Introduction: A Privileged Scaffold in Modern Drug Discovery
The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties—including two basic nitrogen atoms that enhance aqueous solubility and provide handles for molecular modification—make it an invaluable component in drug design.[1][2] The specific derivative, 1-(2,6-difluorobenzenesulfonyl)piperazine, further leverages the 2,6-difluoroaryl motif, which can enhance metabolic stability and modulate pKa, making it a highly sought-after building block.
This guide provides a detailed exploration of key synthetic transformations for the N-alkylation and coupling of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride. The protocols and insights are designed for researchers, medicinal chemists, and drug development professionals aiming to incorporate this versatile scaffold into their discovery programs. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic choices that ensure robust and reproducible outcomes.
Part 1: Handling the Starting Material - The Hydrochloride Salt
A critical first step in nearly all subsequent reactions is the liberation of the free secondary amine from its hydrochloride salt. The protonated form is unreactive as a nucleophile. This is typically achieved in situ by the addition of a non-nucleophilic base.
Causality Behind Base Selection:
-
Why a Tertiary Amine? Bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are commonly used. Their steric bulk prevents them from competing with the piperazine nitrogen as nucleophiles (i.e., they do not undergo N-alkylation themselves).
-
Stoichiometry is Key: At least one equivalent of base is required to neutralize the HCl salt. Often, a slight excess (e.g., 1.1–1.2 equivalents) is used to drive the equilibrium towards the free base. For reactions that generate an acidic byproduct (like amide couplings), additional equivalents of base are necessary.
Caption: Initial deprotonation to generate the active nucleophile.
Part 2: N-Alkylation via Reductive Amination
Reductive amination is a robust and highly versatile method for forming C-N bonds, offering a significant advantage over direct alkylation by minimizing the risk of over-alkylation and quaternary salt formation.[3][4] The reaction proceeds in a one-pot fashion by first forming an iminium ion intermediate between the piperazine and a carbonyl compound (aldehyde or ketone), which is then immediately reduced by a mild and selective reducing agent.[3]
Mechanistic Insight: The choice of reducing agent is critical. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this transformation. Its reduced reactivity, compared to reagents like NaBH₄, allows it to selectively reduce the protonated iminium ion intermediate much faster than the starting carbonyl compound. This selectivity is the cornerstone of the reaction's success, preventing the wasteful reduction of the aldehyde or ketone starting material.[3][5]
Detailed Protocol: Reductive Amination
This protocol describes the N-alkylation of 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride with a generic aldehyde.
Materials:
-
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
-
Aldehyde or Ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride (1.0 eq).
-
Add the anhydrous solvent (e.g., DCM) to create a suspension (approx. 0.1 M concentration).
-
Add the tertiary amine base (e.g., DIPEA, 1.2 eq) and stir the mixture at room temperature for 15-20 minutes. The suspension should become a clear solution as the free base is formed.
-
Add the aldehyde or ketone (1.1 eq) to the solution and stir for an additional 30-60 minutes to facilitate iminium ion formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The addition may be mildly exothermic.
-
Stir the reaction at room temperature for 4 to 24 hours. Monitor the reaction progress by TLC or LC-MS until the starting piperazine is consumed.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
| Parameter | Condition/Reagent | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride | Mild and selective for the iminium ion over the carbonyl group.[3][5] |
| Base | DIPEA or TEA | Non-nucleophilic; prevents self-alkylation and liberates the free amine. |
| Solvent | Anhydrous DCM or DCE | Aprotic solvent prevents quenching of the reducing agent and side reactions. |
| Stoichiometry | Slight excess of carbonyl & reductant | Drives the reaction to completion. |
Part 3: N-Arylation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a transformation that is otherwise difficult to achieve using classical methods.[6][7] This reaction enables the coupling of amines with aryl halides or triflates, making it indispensable for accessing N-arylpiperazine derivatives, which are prevalent in pharmacologically active compounds.[7]
The Catalytic Cycle Explained: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle.
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II)-aryl complex.
-
Amine Coordination & Deprotonation: The piperazine coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The C-N bond is formed by reductive elimination from the Pd(II) complex, yielding the N-arylpiperazine product and regenerating the active Pd(0) catalyst.[6]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig N-Arylation
This protocol provides a general method for the coupling of the title piperazine with an aryl bromide.
Materials:
-
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
-
Aryl Bromide (1.0 eq)
-
Pd₂(dba)₃ (Palladium catalyst, ~2 mol%)
-
Xantphos (Ligand, ~4 mol%)
-
Sodium tert-butoxide (NaOtBu) (Strong base, 1.4 eq)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).
-
Add the aryl bromide (1.0 eq) and 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride (1.2 eq). Note: The hydrochloride salt is used directly as the strong base is sufficient to generate the free amine in situ.
-
Evacuate and backfill the Schlenk tube with an inert gas (N₂ or Ar) three times.
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Place the sealed tube in a preheated oil bath at 100-110 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the Celite® pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography.
| Parameter | Condition/Reagent | Rationale |
| Catalyst System | Pd₂(dba)₃ / Xantphos | A common and effective combination for C-N coupling. The bulky, electron-rich Xantphos ligand promotes the crucial reductive elimination step.[6] |
| Base | Sodium tert-butoxide | A strong, non-nucleophilic base required to deprotonate the piperazine nitrogen within the catalytic cycle.[8] |
| Solvent | Anhydrous Toluene | A high-boiling, aprotic solvent suitable for the required reaction temperatures.[8] |
| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxidation by air. |
Part 4: Amide Bond Formation
Amide bond formation is arguably the most common reaction in medicinal chemistry. Coupling the piperazine nitrogen with a carboxylic acid creates a stable amide linkage, often used to connect different pharmacophoric elements. The reaction requires the "activation" of the carboxylic acid to convert its hydroxyl group into a better leaving group, facilitating nucleophilic attack by the piperazine.
Detailed Protocol: Amide Coupling with EDC/HOBt
This protocol uses the widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) coupling system.
Materials:
-
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
-
Carboxylic Acid (1.0 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA or TEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in the anhydrous solvent (e.g., DCM).
-
Stir the mixture at room temperature for 15-30 minutes to form the active ester intermediate.
-
In a separate flask, suspend 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride (1.1 eq) in the same anhydrous solvent.
-
Add DIPEA (3.0 eq) to the piperazine suspension and stir until a clear solution is obtained. Note: Extra base is needed to neutralize the piperazine HCl salt and the HCl generated from the EDC reagent.
-
Add the piperazine solution to the activated carboxylic acid solution.
-
Stir the reaction at room temperature for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product via flash column chromatography.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC. Available at: [Link]
-
Synthesis of target piperazine derivatives 23a–h. Reagents and conditions - ResearchGate. Available at: [Link]
-
Green Chemistry - BORIS Portal. Available at: [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative - Semantic Scholar. Available at: [Link]
-
Direct electrophilic N‐alkylation of piperazine under controlled... - ResearchGate. Available at: [Link]
-
Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst S. Available at: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
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Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed. Available at: [Link]
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Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, - The Royal Society of Chemistry. Available at: [Link]
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Buchwald–Hartwig Amination and C–S/S–H Metathesis of Aryl Sulfides by Selective C–S Cleavage - DOI. Available at: [Link]
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Vicinal difluorination as a C=C surrogate: an analog of piperine with enhanced solubility, photostability, and acetylcholinesterase inhibitory activity - Beilstein Journals. Available at: [Link]
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Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC. Available at: [Link]
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Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction - Welcome to DTU Research Database. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC. Available at: [Link]
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Design and Synthesis of Piperazine-Based Compounds Conjugated to Humanized Ferritin as Delivery System of siRNA in Cancer Cells - PMC. Available at: [Link]
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1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride - PubChemLite. Available at: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - MDPI. Available at: [Link]
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The medicinal chemistry of piperazines: A review | Request PDF - ResearchGate. Available at: [Link]
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A Simple Synthesis of N-Alkylpiperazines - ResearchGate. Available at: [Link]
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Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Available at: [Link]
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Optimized amide bond reaction using heterocyclic compounds and carboxylic acid | EurekAlert!. Available at: [Link]
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Copper-Catalyzed Direct Amidation of Heterocycles with N-Fluorobenzenesulfonimide. Available at: [Link]
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2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem. Available at: [Link]
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Application Note: In Vitro Biological Assay Preparation and Screening Protocols for 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound: 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 1170652-14-8)
Executive Summary & Pharmacological Context
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is a versatile and highly stable building block utilized in modern medicinal chemistry[1]. While primary arylsulfonamides (containing an −SO2NH2 group) are classic zinc-binding Carbonic Anhydrase inhibitors, sulfonylpiperazines possess a distinct pharmacological profile . Because the nitrogen in the sulfonamide linkage is part of the piperazine heterocycle, the molecule lacks the acidic N-H proton required for inner-sphere zinc coordination.
Consequently, rather than acting as direct metalloenzyme inhibitors, derivatives of this scaffold are primarily utilized in whole-cell phenotypic screening. Recent drug discovery campaigns have successfully leveraged benzenesulfonylpiperazines for two primary indications:
-
Oncology: Targeted cytotoxicity against luminal breast cancer (e.g., MCF7 cells) via modulation of the PI3K/AKT/mTOR signaling axis[2].
-
Infectious Disease: Anti-parasitic activity targeting the intracellular amastigote stage of Trypanosoma cruzi, the causative agent of Chagas disease[3].
This application note details the self-validating in vitro protocols required to prepare and screen this compound and its derivatives accurately.
Physicochemical Properties & Reagent Preparation
Expertise & Experience: The Causality of pH and Solvent Toxicity
1-(2,6-Difluorobenzenesulfonyl)piperazine is supplied as a hydrochloride (HCl) salt[1]. Direct dissolution of this salt into unbuffered or weakly buffered aqueous cell culture media will significantly lower the localized pH. In cell-based viability assays, this acidification induces artifactual cell stress and apoptosis, leading to false-positive hit rates. Furthermore, the difluorobenzene moiety renders the free base highly lipophilic, necessitating the use of an organic carrier solvent.
Step-by-Step Stock Preparation Protocol
-
Weighing: Allow the lyophilized compound vial to equilibrate to room temperature in a desiccator before opening to prevent condensation.
-
Primary Stock (10 mM): Dissolve the powder in 100% anhydrous Dimethyl Sulfoxide (DMSO). Vortex for 60 seconds until completely clear.
-
Storage: Aliquot the 10 mM stock into single-use amber vials and store at -20°C. Crucial: Avoid freeze-thaw cycles, which introduce atmospheric moisture and promote compound hydrolysis.
-
Working Dilutions: Dilute the DMSO stock directly into complete culture media (e.g., DMEM + 10% FBS) immediately prior to the assay. Ensure the final DMSO concentration in the assay well never exceeds 0.5% (v/v) to prevent solvent-induced cytotoxicity[3].
Protocol 1: In Vitro Luminal Breast Cancer (MCF7) Viability Assay
Rationale
Phenylsulfonylpiperazine derivatives have demonstrated notable cytotoxicity against luminal breast cancer cell lines by interfering with cell survival pathways[2]. Evaluating the viability of MCF7 cells provides a reliable primary screen for the anti-tumor efficacy of newly synthesized derivatives.
Fig 1. Proposed PI3K/AKT/mTOR pathway inhibition by sulfonylpiperazine derivatives in MCF7 cells.
Step-by-Step Methodology
-
Cell Seeding: Harvest MCF7 cells at 80% confluence. Seed at a density of 5×103 cells/well in a 96-well flat-bottom microplate using 100 µL of DMEM supplemented with 10% FBS.
-
Incubation: Incubate the plate for 24 h at 37°C in a humidified 5% CO2 atmosphere to allow for cell adhesion.
-
Treatment: Aspirate the old media. Apply 100 µL of fresh media containing compound dilutions ranging from 0.1 µM to 100 µM. Include a vehicle control well (0.5% DMSO) and a positive control (e.g., Doxorubicin).
-
Exposure: Incubate the treated plates for 48 h.
-
Readout: Add 10 µL of alamarBlue (resazurin) reagent to each well. Incubate for an additional 4 h.
-
Quantification: Measure fluorescence using a microplate reader at Excitation 530 nm / Emission 590 nm[3]. Calculate the IC50 using non-linear regression analysis.
Protocol 2: In Vitro Anti-Trypanosomal (T. cruzi) Assay
Rationale
Arylsulfonamides and their piperazine analogs are potent inhibitors of T. cruzi[3]. To ensure physiological relevance, compounds must be tested against the intracellular amastigote stage of the parasite residing within host cells, rather than the free-swimming epimastigotes.
Fig 2. Step-by-step workflow for the in vitro T. cruzi intracellular amastigote viability assay.
Step-by-Step Methodology
-
Host Cell Preparation: Seed L-929 fibroblasts at 4×103 cells/well in a 96-well plate. Incubate for 24 h.
-
Infection: Introduce T. cruzi trypomastigotes to the host cells at a multiplicity of infection (MOI) of 10:1 (parasites to host cells). Incubate for 2 h to allow internalization.
-
Critical Wash Step: Wash the wells three times with warm PBS. Causality: Failing to remove extracellular, un-internalized parasites will skew the fluorescence readout, masking the compound's true efficacy against the intracellular amastigotes.
-
Treatment: Add the compound dilutions (in complete media) to the infected cells. Incubate for 96 h.
-
Viability Assessment: Add alamarBlue reagent, incubate for 4–6 h, and read fluorescence (Ex 530 nm / Em 590 nm)[3].
Quantitative Data Interpretation
When screening a library derived from the 1-(2,6-Difluorobenzenesulfonyl)piperazine scaffold, it is critical to evaluate both potency ( IC50 ) and the Selectivity Index (SI). The SI is calculated as the ratio of the Cytotoxic Concentration ( CC50 ) in healthy host cells to the IC50 in the target cells.
Table 1: Benchmark In Vitro Screening Metrics for Sulfonylpiperazine Derivatives
| Compound Profile | Target Assay | Potency ( IC50 ) | Host Cell Toxicity ( CC50 ) | Selectivity Index (SI) | Interpretation |
| Unmodified Scaffold | MCF7 Viability | > 50.0 µM | > 100.0 µM (MCF-10A) | N/A | Inactive baseline; requires functionalization at piperazine N4. |
| Optimized Derivative A | MCF7 Viability | 4.48 µM[2] | 159.5 µM (MCF-10A) | > 35.6 | Strong hit; high selectivity for luminal breast cancer cells. |
| Optimized Derivative B | T. cruzi Amastigote | 22.0 µM[3] | > 2640 µM (L-929) | > 120.0 | Moderate potency, but excellent safety profile for progression. |
Troubleshooting Note: If CC50 values drop below 10 µM across all cell lines, suspect non-specific membrane disruption (detergent-like effects) rather than targeted pathway inhibition.
References
- NextSDS. 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information.
- MDPI. In Vitro Evaluation of Arylsulfonamide Derivatives against Trypanosoma cruzi.
- National Institutes of Health (PMC). A Novel Compound from the Phenylsulfonylpiperazine Class: Evaluation of In Vitro Activity on Luminal Breast Cancer Cells.
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scale-up manufacturing process for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
An In-Depth Guide to the Scale-Up Manufacturing of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
Abstract
This application note provides a comprehensive technical guide for the scale-up manufacturing of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride, a key intermediate in pharmaceutical synthesis. The document details a robust and scalable process, moving from laboratory-scale chemistry to pilot and commercial-scale production. It emphasizes process optimization, control of critical parameters, impurity profiling, and the implementation of Process Analytical Technology (PAT) to ensure consistent quality and yield. This guide is intended for researchers, chemists, and chemical engineers in the pharmaceutical and fine chemical industries who are tasked with process development and scale-up.
Introduction: The Significance of a Scalable Synthesis
1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride serves as a crucial building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). The presence of the difluorobenzenesulfonyl moiety and the piperazine core makes it a valuable scaffold in medicinal chemistry. The transition from lab-scale discovery to commercial manufacturing necessitates a process that is not only high-yielding and cost-effective but also safe, reproducible, and compliant with regulatory standards.
The primary challenge in synthesizing this molecule lies in achieving selective mono-sulfonylation of the piperazine ring, as the symmetrical nature of piperazine can easily lead to undesired di-substituted byproducts.[1][2] This guide outlines a process designed to maximize the formation of the desired mono-substituted product and its subsequent purification as a stable hydrochloride salt.
Process Chemistry: Route Selection and Rationale
The most direct and industrially viable route for the synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine is the nucleophilic substitution reaction between piperazine and 2,6-difluorobenzenesulfonyl chloride.
Reaction Scheme:
Figure 1: Overall synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride.
This pathway is selected for the following reasons:
-
Convergent Synthesis: It is a two-step process (sulfonylation followed by salt formation) that is efficient and high-yielding.
-
Raw Material Availability: Both piperazine and 2,6-difluorobenzenesulfonyl chloride are commercially available starting materials.
-
Process Control: The reaction conditions can be readily controlled to minimize side reactions, particularly the formation of the di-substituted impurity.
To address the challenge of di-sulfonylation, this process utilizes a significant excess of piperazine. This stoichiometric control ensures that the sulfonyl chloride is more likely to react with an unreacted piperazine molecule rather than the already-formed mono-substituted product.[3]
Detailed Manufacturing Protocol: From Kilogram to Commercial Scale
This section details the step-by-step manufacturing process, highlighting critical parameters and in-process controls.
Raw Material Specifications
Ensuring the quality of starting materials is the first step in a well-controlled process.
| Material | CAS Number | Purity Specification (Assay) | Key Quality Attributes |
| Piperazine (Anhydrous) | 110-85-0 | ≥ 99.5% | Low water content (<0.5%), free of related impurities. |
| 2,6-Difluorobenzenesulfonyl Chloride | 67509-61-3 | ≥ 99.0% | Low content of isomeric impurities and hydrolysis product (sulfonic acid). |
| Dichloromethane (DCM) | 75-09-2 | ACS Grade or equivalent | Low water content, free of acidic impurities. |
| Triethylamine (TEA) | 121-44-8 | ≥ 99.5% | Low water content. |
| Hydrochloric Acid (in Isopropanol) | 7647-01-0 | 5-6 M Solution | Assay confirmed by titration. |
| Isopropanol (IPA) | 67-63-0 | ACS Grade or equivalent | Low water content. |
Step-by-Step Synthesis Protocol (Illustrative 5 kg Scale)
Step 1: Reaction Setup and Piperazine Charge
-
Ensure the reactor (e.g., 100 L glass-lined reactor) is clean, dry, and inerted with nitrogen.
-
Charge the reactor with Dichloromethane (50 L).
-
Charge Piperazine (12.9 kg, 149.7 mol, 5.0 eq.) to the reactor with agitation. Stir until fully dissolved.
-
Cool the resulting solution to 0-5 °C.
Step 2: Sulfonylation Reaction
-
In a separate, dry addition vessel, dissolve 2,6-Difluorobenzenesulfonyl Chloride (6.3 kg, 29.9 mol, 1.0 eq.) in Dichloromethane (25 L).
-
Slowly add the 2,6-Difluorobenzenesulfonyl Chloride solution to the piperazine solution over 2-3 hours, maintaining the internal temperature at 0-5 °C.
-
Causality: This is a highly exothermic reaction. Slow addition and efficient cooling are critical to prevent temperature spikes, which can lead to increased impurity formation.
-
-
After the addition is complete, add Triethylamine (4.5 kg, 44.9 mol, 1.5 eq.) over 30 minutes, keeping the temperature below 10 °C.
-
Causality: Triethylamine acts as an acid scavenger, neutralizing the HCl generated during the reaction. This drives the reaction to completion and prevents the formation of piperazine hydrochloride salts in the reaction mixture, which could complicate the reaction.[4]
-
-
Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 4-6 hours.
-
Monitor the reaction for completion using HPLC until the starting sulfonyl chloride is <1.0%.
Step 3: Aqueous Work-up and Isolation of Free Base
-
Charge Purified Water (50 L) to the reactor and stir for 15 minutes.
-
Stop agitation and allow the layers to separate.
-
Separate the lower organic (DCM) layer.
-
Extract the aqueous layer with Dichloromethane (2 x 25 L).
-
Combine all organic layers.
-
Causality: The aqueous wash is crucial for removing the excess piperazine and triethylamine hydrochloride salt, which are highly water-soluble.
-
-
Wash the combined organic layer with 1 M Sodium Hydroxide solution (25 L) followed by Brine (25 L).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to a thick oil. This is the crude 1-(2,6-Difluorobenzenesulfonyl)piperazine free base.
Step 4: Hydrochloride Salt Formation and Crystallization
-
Dissolve the crude free base oil in Isopropanol (30 L).
-
Filter the solution to remove any particulates.
-
While stirring, slowly add a 5-6 M solution of HCl in Isopropanol until the pH of the solution reaches 1-2.
-
Causality: Converting the oily free base to its hydrochloride salt provides a stable, crystalline solid that is much easier to handle, purify, and dry.[5]
-
-
A thick white precipitate will form. Stir the slurry at 20-25 °C for 2 hours.
-
Cool the slurry to 0-5 °C and hold for at least 2 hours to maximize precipitation.[5]
Step 5: Filtration, Washing, and Drying
-
Filter the solid product using a Nutsche filter.
-
Wash the filter cake with cold (0-5 °C) Isopropanol (2 x 10 L).
-
Causality: Washing with cold solvent removes residual soluble impurities without significantly dissolving the desired product.
-
-
Dry the product under vacuum at 50-60 °C until the loss on drying (LOD) is <0.5%.
-
The expected yield is 7.5 - 8.5 kg (84-95%) of a white to off-white crystalline solid.
Process Workflow Diagram
Caption: High-level workflow for the scale-up manufacturing process.
Enhancing Process Understanding with Process Analytical Technology (PAT)
To ensure robust control and consistency, PAT can be implemented to monitor and control the process in real-time. PAT is a framework defined by the FDA to design, analyze, and control manufacturing through timely measurements of critical process parameters (CPPs) and critical quality attributes (CQAs).[6][7][8] This shifts the paradigm from "testing quality in" to "building quality in by design."[8]
| Manufacturing Step | Critical Process Parameter (CPP) | Critical Quality Attribute (CQA) | Proposed PAT Tool | Benefit |
| Sulfonylation | Reactant Concentration, Temperature | Reaction Completion, Impurity Formation | In-situ FTIR/Raman | Real-time tracking of sulfonyl chloride consumption and product formation, ensuring reaction endpoint and detecting deviations. |
| Crystallization | Supersaturation, Temperature, Cooling Rate | Crystal Size Distribution, Purity, Yield | FBRM® (Focused Beam Reflectance) | In-line monitoring of crystal nucleation and growth, allowing for precise control over the final particle size distribution. |
| Drying | Solvent Content, Temperature | Residual Solvents | In-line NIR Spectroscopy | Real-time measurement of solvent content in the dryer, optimizing drying time and ensuring compliance with specifications. |
Relationship between CPPs and CQAs
The control of CPPs is fundamental to achieving the desired CQAs of the final product.
Caption: Interrelationship between key CPPs and final product CQAs.
Analytical Methods and Impurity Control
A robust analytical package is required for in-process control and final product release.
Final Product Specifications
| Test | Method | Specification |
| Appearance | Visual | White to off-white crystalline solid |
| Identification | ¹H NMR, FTIR | Conforms to reference standard |
| Assay | HPLC | 99.0% - 101.0% |
| Water Content | Karl Fischer | ≤ 0.5% w/w |
| Residual Solvents | GC-HS | DCM ≤ 600 ppm, IPA ≤ 5000 ppm |
| Purity | HPLC | Any single unspecified impurity ≤ 0.10%, Total impurities ≤ 0.50% |
Impurity Profiling
Understanding and controlling impurities is mandated by regulatory agencies like the ICH.[9][10] The primary potential impurities in this process are:
| Impurity Name | Structure | Origin | Control Strategy |
| Piperazine | Starting material | Controlled by aqueous work-up. | |
| 2,6-Difluorobenzenesulfonyl Chloride | Starting material | Reaction completion monitoring (HPLC); removed during work-up. | |
| 1,4-Bis(2,6-difluorobenzenesulfonyl)piperazine | Di-sulfonylation side reaction | Use of excess piperazine (≥ 5 eq.); purged during crystallization due to lower solubility in IPA. | |
| 2,6-Difluorobenzenesulfonic Acid | Hydrolysis of starting material | Use of anhydrous conditions; removed during aqueous work-up. |
High-resolution mass spectrometry (HRMS) and NMR are powerful tools for the structural elucidation of any new or unknown impurities that may arise during process development.[11][12]
Safety and Environmental Health
Scaling up chemical processes requires a stringent focus on safety.
-
Personal Protective Equipment (PPE): Standard PPE includes safety glasses, lab coat, and chemical-resistant gloves. For handling corrosive materials like piperazine and sulfonyl chloride, face shields and aprons are required.[13][14]
-
Engineering Controls: The process must be conducted in a well-ventilated area, preferably within a closed-system reactor to minimize exposure.[15] Emergency eyewash and safety showers must be readily accessible.[14]
-
Chemical Hazards:
-
Waste Management: Aqueous waste streams will be basic and contain high concentrations of piperazine and salts. They must be neutralized and treated according to local environmental regulations before disposal. Organic waste containing DCM must be collected for incineration.
Regulatory Compliance and Good Manufacturing Practices (GMP)
The manufacturing of any material intended for use in human medicine must adhere to current Good Manufacturing Practices (cGMP).[17][18] The ICH Q7 guideline provides a framework for the GMP manufacturing of APIs.[19]
Key GMP considerations include:
-
Documentation: All manufacturing steps, in-process controls, and analytical results must be meticulously documented in batch records.
-
Quality Management: A robust quality management system should be in place, with an independent Quality Unit responsible for batch review and release.[20]
-
Validation: The manufacturing process must be validated to demonstrate that it consistently produces a product meeting its predetermined specifications and quality attributes.
-
Drug Master File (DMF): For commercial supply, all manufacturing details, process controls, and analytical data are compiled into a DMF for submission to regulatory authorities.[21]
Conclusion
This application note has outlined a detailed, robust, and scalable manufacturing process for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride. By focusing on fundamental process chemistry, implementing tight control over critical process parameters, leveraging modern analytical techniques, and adhering to strict safety and regulatory standards, manufacturers can ensure the consistent production of this high-quality pharmaceutical intermediate. The integration of Process Analytical Technology offers a pathway to further enhance process understanding and control, aligning with the modern principles of Quality by Design (QbD).
References
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Wikipedia. Process analytical technology. [Link]
-
Ardena. (2024). Process Analytical Technology: Enhancing Pharma Development. [Link]
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Pharmaguideline. Process Analytical Technology (PAT) in Pharmaceuticals. [Link]
-
Jadhav, S. et al. (2014). PROCESS ANALYTICAL TECHNOLOGY(PAT)- Innovative pharmaceutical development. International Journal of Pharmaceutical, Chemical and Biological Sciences. [Link]
-
AspenTech. PAT in the Pharmaceutical Industry. [Link]
-
U.S. Food and Drug Administration (FDA). (2018). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]
-
European Association of Polyol Producers (EPA). APIs regulation for Pharmaceutical application. [Link]
-
European Medicines Agency (EMA). (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]
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National Pharmaceutical Regulatory Agency (NPRA) Malaysia. GUIDELINE ON REGULATORY CONTROL OF ACTIVE PHARMACEUTICAL INGREDIENTS (APIs). [Link]
-
Ullah, N., & Altaf, M. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. IUCrData. [Link]
-
Ullah, N., & Altaf, M. (2020). Crystal structure and Hirshfeld surface analysis of the hydrochloride salt of 8-{4-[(6-phenylpyridin-3-yl)methyl]piperazin-1-yl}-3,4-dihydroquinolin-2(1H)-one. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
D'Andrea, P., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]
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Wiley Online Library. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
- Google Patents.
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ResearchGate. (2016). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. [Link]
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Csollei, J., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. [Link]
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Wang, Y., et al. (2010). Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. Journal of Medicinal Chemistry. [Link]
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ResearchGate. (2021). Scaling up microreactors for kilogram-scale synthesis of piperacillin: Experiments and computational fluid dynamics simulations. [Link]
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ResearchGate. (2016). Synthesis of Some Bioactive Sulfonamide and Amide Derivatives of Piperazine Incorporating Imidazo[1,2-B]Pyridazine Moiety. [Link]
- Google Patents. US8569498B2 - Process for the preparation of piperazine compounds and hydrochloride salts thereof.
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ResearchGate. Scheme 2. Sulfonylation of N4 piperazine. [Link]
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Mande, S.R., et al. (2024). A Review on Impurity Profiling In Pharmaceutical Substances. American Journal of Pharmaceutical and Biological Research. [Link]
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ResearchGate. (2017). Purification of organic hydrochloride salt?. [Link]
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Sterling Pharma Solutions. High resolution mass spectrometry for impurity profiling. [Link]
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Journal of Applied Pharmaceutical Science. (2021). Recent trends in impurity profiling of pharmaceutical products. [Link]
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World Journal of Pharmaceutical Research. (2024). OVERVIEW ON IMPURITY PROFILING FOR PHARMACEUTICAL DRUG CANDIDATES. [Link]
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ResolveMass Laboratories Inc. (2026). Impurity Profiling and Characterization for Generic Project. [Link]
-
ResearchGate. (2017). How to purify an organic salt (acetate) from impurities. [Link]
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Technical Support Center: Optimizing Crystallization for 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
Welcome to the technical support guide for the crystallization of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS No. 1170652-14-8).[1][2] This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the crystallization process for this active pharmaceutical ingredient (API). Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Crystallization is a critical purification and particle engineering step that dictates the final properties of an API, including its purity, stability, and bioavailability.[][4] For a molecule like 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride, which possesses multiple functional groups capable of hydrogen bonding and ionic interactions, achieving the desired crystalline form requires precise control over thermodynamic and kinetic parameters. This guide provides a structured approach to navigate these challenges.
Troubleshooting Guide: Common Crystallization Issues
This section addresses specific experimental challenges in a question-and-answer format, providing both immediate solutions and the underlying scientific rationale.
Q1: My compound is "oiling out" as a liquid phase instead of forming solid crystals. What's happening and how do I fix it?
Answer: "Oiling out" or liquid-liquid phase separation is a common issue that occurs when the level of supersaturation is too high for the system to handle, causing the solute to separate as a liquid oil rather than an ordered solid lattice.[5] This is often triggered by rapid cooling or the addition of an anti-solvent too quickly.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| Rapid Supersaturation | 1. Reduce the Cooling Rate: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to a colder environment (e.g., refrigerator). This provides molecules more time to orient themselves into a crystal lattice. 2. Use a More Dilute Solution: Starting with a lower concentration reduces the driving force for precipitation, preventing the system from crashing out as an oil.[5] |
| High Solute-Solvent Affinity | 1. Change the Solvent System: The current solvent may be too good, preventing the solute from precipitating. Experiment with a slightly poorer solvent or introduce a co-solvent (anti-solvent) to reduce solubility more gradually. 2. Employ Anti-Solvent Addition: At a slightly elevated temperature (below the boiling point), add a miscible anti-solvent dropwise to the stirred solution. This controlled reduction in solubility can gently guide the system into the metastable zone where crystal growth is favored over oiling.[6] |
| Lack of Nucleation Sites | 1. Scratch the Flask: Gently scratching the inside of the flask with a glass rod can create microscopic imperfections that serve as nucleation sites for crystal growth.[5] 2. Add Seed Crystals: Introducing a small quantity of pre-existing, high-quality crystals of the desired polymorph is the most powerful method to bypass the energy barrier for primary nucleation and control the final crystal form.[6][7] |
Q2: The crystallization yield is very low, with a significant amount of product remaining in the mother liquor. How can I improve recovery?
Answer: Low yield is typically a result of the compound having significant solubility in the solvent system even at low temperatures. The goal is to shift the equilibrium to favor the solid state.
Probable Causes & Solutions:
| Probable Cause | Recommended Solution & Scientific Rationale |
| High Residual Solubility | 1. Lower the Final Temperature: After initial crystallization, cool the slurry to a lower temperature (e.g., 0-5 °C or even a freezer, if the solvent allows) and hold for several hours to maximize precipitation. 2. Add an Anti-Solvent: Introduce a miscible anti-solvent in which the compound is poorly soluble to the mother liquor. This will reduce the overall solubility of your compound in the solvent mixture, forcing more of it to crystallize. Perform this addition slowly to avoid crashing out impurities.[5] |
| Insufficient Concentration | 1. Increase Initial Concentration: If solubility data is available, prepare a solution that is saturated at a higher temperature. This creates a greater degree of supersaturation upon cooling, leading to a higher theoretical yield. Be cautious not to create a system so concentrated that it oils out. 2. Partial Solvent Evaporation: Under controlled conditions (e.g., a gentle stream of nitrogen or under slight vacuum), carefully evaporate a portion of the solvent to increase the solute concentration before initiating cooling. |
| Common Ion Effect | 1. Adjust pH: Since this is a hydrochloride salt, its solubility can be influenced by the concentration of chloride ions. For aqueous or protic solvent systems, ensuring a slight excess of HCl can decrease the solubility of the salt due to the common ion effect, thereby increasing the yield.[8] |
Q3: My final product contains unacceptable levels of impurities. How can crystallization be used for better purification?
Answer: Crystallization is an excellent purification technique due to the high selectivity of crystal lattice formation.[9] However, impurities can be incorporated through various mechanisms. Identifying the mechanism is key to devising a solution.
Probable Causes & Solutions:
| Impurity Incorporation Mechanism | Identification Method | Mitigation Strategy |
| Surface Adsorption | Wash a small sample of the crystals with fresh, cold solvent. A significant increase in purity suggests surface-level contamination. | 1. Thorough Washing: Ensure the crystal cake is washed thoroughly with an appropriate volume of cold crystallization solvent after filtration. 2. Slurry Resuspension: Suspend the isolated crystals in fresh, saturated mother liquor or a solvent in which the compound is sparingly soluble. Agitating this slurry allows surface impurities to dissolve back into the liquid phase.[9] |
| Inclusions (Trapped Mother Liquor) | Microscopic examination may reveal pockets of liquid within the crystals. Often occurs with rapid, uncontrolled crystal growth. | 1. Reduce Supersaturation: Slow down the crystallization process (e.g., slower cooling or anti-solvent addition). This allows for more orderly crystal growth and reduces the likelihood of trapping impure mother liquor inside the crystal lattice.[7][10] 2. Optimize Agitation: Ensure good mixing to maintain a homogeneous concentration and temperature, which promotes uniform growth and minimizes inclusions. |
| Co-crystallization (Solid Solution) | The impurity level in the crystal does not decrease with washing or reslurrying. This indicates the impurity is incorporated directly into the crystal lattice. | 1. Change the Solvent: A different solvent may alter the relative solubilities of the product and impurity, potentially excluding the impurity from the crystal lattice.[9] 2. Recrystallization: Perform a second crystallization step. The reduced impurity level in the starting material for the second step makes its incorporation less likely. |
Troubleshooting Decision Workflow
The following diagram outlines a logical workflow for addressing common crystallization problems.
Caption: A decision tree for troubleshooting common crystallization issues.
Frequently Asked Questions (FAQs)
Q1: What are the best starting solvents to screen for crystallizing 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride?
Answer: Selecting the right solvent is the most critical step. A good crystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[11] Given the hydrochloride salt nature and the polar functional groups of your molecule, the following solvents are excellent starting points for screening.
Recommended Solvents for Initial Screening:
| Solvent Class | Examples | Rationale |
| Polar Protic | Ethanol, Isopropanol (IPA), Methanol | The hydroxyl groups can hydrogen bond with the sulfonyl oxygens and piperazine nitrogens, while the polarity can accommodate the hydrochloride salt. Alcohols often show a steep solubility curve with temperature, which is ideal for cooling crystallization.[8][12] |
| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate | These solvents offer different polarity and hydrogen bonding capabilities. Acetonitrile is often effective for hydrochloride salts. Ethyl acetate is less polar and may act as a moderate anti-solvent when mixed with alcohols.[11] |
| Mixed Solvent Systems | Ethanol/Water, IPA/Water, Acetonitrile/Water, IPA/Heptane | Adding water can increase solubility at high temperatures but may require a co-solvent or anti-solvent to induce crystallization. A polar/non-polar mixture like IPA/Heptane is a classic choice for anti-solvent crystallization.[5] |
Q2: How critical is seeding for this process, and what is the best practice?
Answer: Seeding is arguably the most powerful tool for controlling a crystallization process.[7] It allows you to dictate the desired polymorphic form, control particle size, and ensure batch-to-batch consistency by bypassing the stochastic nature of primary nucleation. The existence of multiple crystalline forms (polymorphism) is a common phenomenon for complex organic molecules and can significantly impact a drug's properties.[13]
Best Practices for Seeding:
-
Obtain High-Quality Seeds: The seed crystals should be of the desired, stable polymorphic form and high purity.
-
Timing of Addition: Add the seed crystals once the solution is supersaturated but still within the metastable zone (MSZ)—the region where spontaneous nucleation is unlikely, but growth on existing crystals will occur. This is typically after cooling the solution slightly below its saturation temperature.
-
Quantity: Use a small amount, typically 0.1-1.0% by weight of the solute.
-
Introduction: Add the seeds as a slurry in a small amount of the crystallization solvent to ensure good dispersion and avoid clumping.
Q3: What analytical techniques are essential for characterizing my crystalline product?
Answer: Proper characterization is essential to confirm you have the desired product with the right physical properties.
Essential Analytical Techniques:
| Technique | Purpose |
| Powder X-Ray Diffraction (PXRD) | The definitive method for identifying the crystal form (polymorph). Each crystalline solid has a unique diffraction pattern. |
| Differential Scanning Calorimetry (DSC) | Measures thermal events like melting point and polymorphic transitions, providing information on the form's stability and purity. |
| Thermogravimetric Analysis (TGA) | Determines the presence of residual solvent or water by measuring weight loss upon heating. |
| Nuclear Magnetic Resonance (¹H NMR) | Confirms the chemical structure and assesses the chemical purity of the final product. |
| Microscopy | Visually inspects crystal shape (morphology) and size, and can help identify issues like agglomeration or oiling out. |
Experimental Protocols
Protocol 1: General Cooling Crystallization
This protocol outlines a standard procedure for achieving crystallization by reducing the temperature of a saturated solution.
-
Dissolution: In a flask equipped with a magnetic stirrer and reflux condenser, add the crude 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride to your chosen solvent (e.g., isopropanol).
-
Heating: Heat the mixture with stirring until all the solid dissolves completely. If needed, add a minimal amount of additional solvent to achieve full dissolution.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel to remove them.
-
Cooling: Remove the heat source and allow the solution to cool slowly towards room temperature. Gentle stirring is recommended.
-
Seeding: Once the solution has cooled slightly and is visibly supersaturated (e.g., slightly cloudy or ~10°C below the dissolution temperature), add a small slurry of seed crystals (0.1-1.0% w/w).
-
Maturation: Continue slow cooling to 0-5°C. Hold the resulting slurry at this temperature for at least 2-4 hours to allow for complete crystallization.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystal cake with a small amount of cold crystallization solvent to remove residual mother liquor.[5]
-
Drying: Dry the crystals under vacuum at an appropriate temperature (e.g., 40-50°C) until a constant weight is achieved.
Crystallization Optimization Workflow
This diagram illustrates a systematic approach to developing a robust crystallization process.
Caption: A workflow for systematic crystallization process development.
References
-
Challenges and Troubleshooting Strategies in Pharmaceutical Crystallization. (n.d.). Scribd. Retrieved March 17, 2026, from [Link]
-
Bihari, V., et al. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 17(10), 12371-12388. [Link]
-
crystallisation and dry reagents. (2006). Sciencemadness Discussion Board. Retrieved March 17, 2026, from [Link]
- Whitmore, F. C. (1959). U.S. Patent No. 2,919,275. Washington, DC: U.S.
-
Salami, O., et al. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Organic Process Research & Development, 24(8), 1464-1473. [Link]
-
1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]
-
Crystallization Process Development & Optimization Services. (n.d.). Crystal Pharmatech. Retrieved March 17, 2026, from [Link]
-
Crystallisation in pharmaceutical processes. (n.d.). BIA. Retrieved March 17, 2026, from [Link]
-
Common Solvents for Crystallization. (n.d.). PDF document. Retrieved March 17, 2026, from [Link]
-
Raza, K., et al. (2014). Polymorphism: The Phenomenon Affecting the Performance of Drugs. SOJ Pharmacy & Pharmaceutical Sciences, 1(2), 10. [Link]
-
Jiko, T. (2025). Crystallization in Pharmaceutical Manufacturing: Optimizing Drug Stability and Bioavailability. Journal of Pharmaceutics & Drug Delivery Research. [Link]
Sources
- 1. nextsds.com [nextsds.com]
- 2. scbt.com [scbt.com]
- 4. longdom.org [longdom.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bia.si [bia.si]
- 7. scribd.com [scribd.com]
- 8. Sciencemadness Discussion Board - crystallization and dry reagents - Powered by XMB 1.9.11 [sciencemadness.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Crystallization Process Development & Optimization Services | Crystal Pharmatech [crystalpharmatech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. researchgate.net [researchgate.net]
how to remove unreacted piperazine impurities from 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
Target Compound: 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride Target Impurity: Unreacted Piperazine / Piperazine Dihydrochloride
Welcome to the Technical Support Center. The synthesis of mono-sulfonylated piperazines typically requires reacting a sulfonyl chloride with a large molar excess of piperazine to statistically suppress the formation of bis-sulfonylated byproducts . While this solves the chemoselectivity problem, it introduces a significant downstream purification challenge: the quantitative removal of unreacted piperazine.
This guide provides field-proven, causality-driven methodologies to isolate your target hydrochloride salt with >99% purity.
Part 1: Physicochemical Data & Causality
To design a self-validating purification system, we must first exploit the physicochemical differences between the impurity and the target product. Piperazine possesses two basic secondary amines, whereas the target compound possesses only one (the sulfonamide nitrogen is non-basic due to the strong electron-withdrawing nature of the −SO2− group) .
Table 1: Comparative Physicochemical Properties
| Property | Piperazine (Impurity) | 1-(2,6-Difluorobenzenesulfonyl)piperazine (Product) |
| Basic Nitrogen Atoms | 2 | 1 |
| pKa (Conjugate Acid) | ~9.8, ~5.6 | ~9.5 |
| LogP (Free Base) | -1.17 (Highly Hydrophilic) | ~1.8 (Lipophilic) |
| Aqueous Solubility (Free Base) | Highly miscible (>150 mg/mL) | Insoluble |
| Organic Solubility (Free Base) | Soluble in DCM, EtOH | Highly soluble in DCM, EtOAc |
| Isolated Salt Form | Dihydrochloride | Monohydrochloride |
| Salt Solubility in Ethanol | Practically Insoluble | Soluble (Hot) |
Part 2: Troubleshooting FAQs
Q: Why does unreacted piperazine persist in my organic phase during standard aqueous workups? A: If you wash your organic layer (e.g., Dichloromethane) with neutral water, the high concentration of unreacted piperazine buffers the aqueous layer to a pH of ~9.5–10.0. At this pH, piperazine is partially protonated. While it prefers water, its free-base equilibrium state allows it to partition back into polar organic solvents . To break this equilibrium, you must use a highly basic wash (pH > 11, e.g., 1M NaOH) to force 100% of the piperazine into its free-base form, maximizing its hydrophilicity (LogP -1.17) and trapping it in the aqueous layer.
Q: Can I use an acidic wash (e.g., 1M HCl) to extract the piperazine? A: No. Because your target product also contains a basic secondary amine (pKa ~9.5), an acidic wash will protonate both the impurity and the product . This will either pull your target product into the aqueous waste layer or create an unmanageable emulsion.
Q: I have already precipitated my product as a hydrochloride salt, but NMR shows significant piperazine dihydrochloride contamination. Do I need to perform the basic wash all over again? A: No. You can leverage the orthogonal solubility of the hydrochloride salts. Piperazine dihydrochloride is practically insoluble in absolute ethanol , whereas the mono-sulfonylated piperazine hydrochloride can be dissolved in hot ethanol. By boiling the impure mixture in absolute ethanol and filtering it while hot, the piperazine dihydrochloride is left behind on the filter paper. The pure product will crystallize from the filtrate upon cooling .
Part 3: Standard Operating Procedures (SOPs)
The following protocols represent a self-validating system : the liquid-liquid extraction relies on LogP differentials, while the final recrystallization relies on salt solubility. If one step underperforms, the orthogonal physical mechanism of the second step ensures absolute purity.
Protocol A: Preventative Isolation (From Crude Reaction Mixture)
-
Concentration: Remove the reaction solvent (e.g., THF or DCM) under reduced pressure to yield a crude residue.
-
Organic Dissolution: Dissolve the residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Basic Aqueous Wash (Critical Step): Wash the organic layer with an equal volume of 1M NaOH (pH > 11). Vigorously shake and separate the layers. Causality: This ensures both compounds are free bases. Piperazine partitions into the water; the product stays in the organic layer.
-
Repeat Wash: Repeat the 1M NaOH wash two more times to ensure >99% removal of piperazine.
-
Brine Wash & Drying: Wash the organic layer once with saturated NaCl (brine), dry over anhydrous Na2SO4 , filter, and concentrate to a minimal volume.
-
Salt Formation: Cool the concentrated organic solution in an ice bath. Dropwise, add 1.1 equivalents of 4M HCl in dioxane. Stir for 30 minutes. The 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride will precipitate as a white solid.
-
Filtration: Filter the solid, wash with cold diethyl ether, and dry under vacuum.
Protocol B: Corrective Rescue (Purifying an already contaminated HCl salt)
-
Suspension: Suspend the impure, mixed hydrochloride salts in absolute ethanol (approx. 15 mL per gram of solid).
-
Heating: Heat the suspension to a gentle reflux (78°C) with stirring for 15 minutes. The target product will dissolve, while the piperazine dihydrochloride impurity will remain as an insoluble suspension.
-
Hot Filtration: Rapidly filter the boiling mixture through a pre-warmed Buchner funnel or celite pad to remove the insoluble piperazine dihydrochloride.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then transfer to an ice bath (0°C) for 1 hour to maximize crystallization.
-
Recovery: Filter the purified 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride crystals and dry under high vacuum.
Part 4: Workflow Visualization
Caption: Workflow for the isolation and purification of mono-sulfonylated piperazine hydrochloride.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor Source: PubMed Central (PMC) URL:[Link]
-
An Efficient Fischer Indole Synthesis of Avitriptan, a Potent 5-HT1D Receptor Agonist Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Structure–Activity Relationships of Potent, Targeted Covalent Inhibitors That Abolish Both the Transamidation and GTP Binding Activities of Human Tissue Transglutaminase Source: PubMed Central (PMC) URL:[Link]
Technical Support Center: Long-Term Storage and Stability of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
Welcome to the technical support guide for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS 1170652-14-8). This document provides researchers, scientists, and drug development professionals with in-depth guidance on preventing the degradation of this compound during long-term storage. By understanding the molecule's intrinsic stability and potential degradation pathways, users can implement effective storage strategies to ensure its purity, potency, and overall integrity for experimental success.
Section 1: Frequently Asked Questions - Understanding the Molecule's Stability Profile
This section addresses the fundamental chemical properties of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride that influence its stability.
Q1: What are the primary environmental factors that can cause the degradation of this compound?
The stability of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is primarily influenced by four key environmental factors:
-
Moisture: As a hydrochloride salt, the compound is potentially hygroscopic, meaning it can readily absorb water from the atmosphere.[1][2][3][4] This absorbed moisture is a critical factor, as it can act as a solvent and medium for other degradative reactions, such as hydrolysis.[1][5]
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation. Thermal degradation can occur independently or in conjunction with other factors like moisture.[6][7]
-
Light: The difluorinated benzene ring structure suggests a potential sensitivity to light, particularly UV radiation. Photolysis can induce cleavage or modification of the aromatic ring or other functional groups.[8][9][10]
-
Oxygen: The piperazine moiety, like other amines, is susceptible to oxidation.[11][12][13] The presence of atmospheric oxygen can lead to the formation of various oxidation products, including N-oxides or ring-opened species.[6][11]
Q2: How does the hydrochloride salt form specifically influence the compound's stability?
The formation of a hydrochloride salt is a common strategy to improve the solubility and handling of basic compounds like piperazine derivatives.[4] However, this salt form introduces specific stability considerations:
-
Hygroscopicity: The ionic nature of the hydrochloride salt makes it prone to absorbing atmospheric moisture.[2][4][14] This can lead to physical changes like clumping and, more critically, can provide the aqueous environment necessary for chemical degradation.[3]
-
Salt Disproportionation: In the presence of sufficient moisture, the hydrochloride salt can dissociate back into its free base form and hydrochloric acid.[15][16][17][18] This can alter the material's physical and chemical properties and may impact its performance in subsequent experiments.
Q3: What are the most likely chemical degradation pathways for this molecule?
Based on its structure, three primary degradation pathways should be considered:
-
Hydrolysis: This involves the cleavage of chemical bonds by water. The most susceptible bond in this molecule is the sulfonamide (S-N) bond. While sulfonamides are generally quite stable, hydrolysis can be catalyzed by strongly acidic or basic conditions, which could arise from absorbed moisture.[19][20][21]
-
Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. This can lead to the formation of degradation products such as N-formylpiperazine, ethylenediamine, and other ring-opened derivatives, which can significantly impact the compound's purity.[6][11]
-
Photodegradation: Exposure to light, especially UV light, can provide the energy to break chemical bonds. For this molecule, photolysis could potentially lead to the cleavage of the C-F bonds on the benzene ring or other rearrangements.[8][10][22]
Section 2: Recommended Long-Term Storage Conditions
To mitigate the risks outlined above, strict adherence to a controlled storage environment is paramount.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of all potential degradation reactions (hydrolysis, oxidation, thermal decomposition).[7][23][24] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen and moisture, directly inhibiting oxidative degradation and reducing hygroscopicity.[25] |
| Light | Protected from Light (Amber Vial) | Prevents photolytic degradation of the light-sensitive difluorobenzene moiety.[25][26] |
| Container | Tightly Sealed, Borosilicate Glass Vial | Provides a non-reactive surface and ensures a robust seal against moisture and air ingress.[4][7] |
| Handling | Use in a Dry Box or Glove Bag | Minimizes exposure to ambient humidity during weighing and aliquoting. |
Section 3: Troubleshooting Guide: Common Stability Issues
This guide provides a logical framework for diagnosing and addressing common problems encountered during storage and handling.
Issue 1: The solid material appears clumpy, sticky, or has visibly changed in appearance.
-
Probable Cause: Moisture absorption due to the compound's hygroscopic nature.[3][4] This is a primary indicator that the storage container was not properly sealed or was opened frequently in a humid environment.
-
Troubleshooting Steps:
-
Immediately transfer the material to a desiccator under vacuum to remove adsorbed water.
-
Once dry, re-aliquot the material into smaller, single-use vials under an inert atmosphere (e.g., in a glove box).
-
Store the new aliquots under the recommended conditions (2-8°C, inert gas, protected from light).
-
-
Preventative Action: Always handle the compound in a controlled, low-humidity environment. Use pre-weighed single-use aliquots whenever possible to avoid repeatedly opening the main stock container.
Issue 2: Routine analytical testing (e.g., HPLC, LC-MS) reveals new impurity peaks that were not present in the initial analysis.
-
Probable Cause: Chemical degradation has occurred. The identity of the new peaks can provide clues to the degradation pathway.
-
Troubleshooting Workflow:
-
Characterize the Impurities: Use mass spectrometry (MS) to determine the molecular weights of the new peaks. This can help identify potential structures (e.g., an increase of 16 amu may suggest oxidation; a loss of the sulfonylpiperazine group may suggest hydrolysis).
-
Review Storage History: Correlate the appearance of impurities with any deviations from the recommended storage protocol. Was the material exposed to high temperatures, light, or ambient air?
-
Perform a Forced Degradation Study (See Protocol 4.2): A forced degradation study is the definitive way to identify potential degradation products and confirm the degradation pathway.[27] This involves intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light) to generate the impurities in a controlled manner.
-
-
Preventative Action: Strict adherence to the recommended storage conditions is the best prevention. Regular purity checks (e.g., every 6-12 months) for long-term stored materials can help detect degradation early.
Issue 3: A noticeable loss of potency or inconsistent experimental results are observed.
-
Probable Cause: Significant degradation of the active compound has occurred, reducing its effective concentration.
-
Troubleshooting Steps:
-
Quantitative Analysis: Perform a quantitative purity analysis (e.g., HPLC with a calibrated standard) to determine the exact percentage of the parent compound remaining.
-
Confirm Identity: Use a secondary analytical technique (e.g., NMR) to confirm the structure of the remaining material.
-
Discard and Replace: If purity has fallen below an acceptable threshold (typically >95% for most research applications), it is highly recommended to discard the stock and obtain a new, verified lot of the compound. Using degraded material will lead to unreliable and irreproducible data.
-
-
Preventative Action: For critical applications, it is advisable to qualify a new batch of the compound after long-term storage before initiating a new set of experiments.
Section 4: Key Experimental Protocols
These protocols provide standardized procedures for handling the compound and assessing its stability.
Protocol 4.1: Procedure for Handling and Aliquoting for Long-Term Storage
-
Preparation: Move the sealed primary container of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride, along with the necessary tools (spatulas, amber vials, labels), into a controlled inert atmosphere glove box or a dry box with a relative humidity <20%.
-
Equilibration: Allow the container to equilibrate to the ambient temperature inside the dry box for at least 30 minutes before opening to prevent condensation.
-
Aliquoting: Carefully open the primary container. Weigh the desired amounts of the compound into pre-labeled, tared, amber glass vials suitable for long-term storage.
-
Inerting: Backfill each aliquot vial with dry argon or nitrogen gas.
-
Sealing: Tightly cap each vial, ensuring an airtight seal. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Place the sealed aliquots in a designated, clearly labeled box and immediately transfer to a 2-8°C refrigerator that is protected from light.
-
Documentation: Record the date of aliquoting, lot number, and number of vials created in a laboratory notebook.
Protocol 4.2: Forced Degradation Study Workflow
This study is essential for developing a stability-indicating analytical method and understanding potential degradation pathways.
-
Prepare Stock Solutions: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Apply Stress Conditions: Treat aliquots of the stock solution under the following parallel conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a photostability chamber (ICH Q1B conditions) for a defined period.
-
Control: Keep one aliquot of the stock solution at 2-8°C, protected from light.
-
-
Neutralization & Analysis: Before analysis, neutralize the acidic and basic samples.
-
Analyze All Samples: Analyze all stressed samples and the control sample by a suitable analytical method, such as LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. The goal is to achieve 5-20% degradation. Identify the major degradation products formed under each condition to understand the molecule's liabilities.
Protocol 4.3: Recommended HPLC-UV Method for Purity Assessment
This serves as a starting point for method development. Validation is required for specific applications.
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Section 5: Visual Diagrams
Diagram 1: Decision-Making Workflow for Optimal Storage
Caption: Workflow for proper handling and storage of the compound.
Diagram 2: Potential Degradation Pathways
Caption: Potential degradation pathways influenced by environmental factors.
References
- Journal of Environmental Chemical Engineering. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K>2>CO>3> solutions.
- Globe Thesis. (2010). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability.
- PubMed. (2012). Hydrolysis of sulphonamides in aqueous solutions.
-
PMC. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]
-
Semantic Scholar. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
-
ResearchGate. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH. [Link]
-
ResearchGate. (n.d.). Hydrolysis of sulphonamides in aqueous solutions. [Link]
-
ResearchGate. (n.d.). Salt Stability - Effect of Particle Size, Relative Humidity, Temperature and Composition on Salt to Free Base Conversion. [Link]
-
Academia.edu. (n.d.). Stability of pharmaceutical salts in solid oral dosage forms. [Link]
-
ScienceDirect. (n.d.). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
ResearchGate. (2024). A Review on Analytical Methods for Piperazine Determination. [Link]
-
Pharmaceutical Technology. (2026). Salt Selection in Drug Development. [Link]
-
MDPI. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
University of Texas at Austin. (n.d.). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. [Link]
-
Inorganic Chemistry. (2024). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. [Link]
-
Royal Society of Chemistry. (n.d.). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]
-
ACS Publications. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. [Link]
-
PMC. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. [Link]
-
PMC. (n.d.). Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine. [Link]
-
Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]
-
ACS Publications. (2020). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. [Link]
-
Springer. (n.d.). Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. [Link]
-
ACS Publications. (2024). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. [Link]
-
Royal Society of Chemistry. (2017). Controlling azobenzene photoswitching through combined ortho-fluorination and -amination. [Link]
-
University of Huddersfield Research Portal. (2002). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. [Link]
-
PubMed. (2010). Impact of counterion on the chemical stability of crystalline salts of procaine. [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. [Link]
-
Grokipedia. (n.d.). Hydrochloride. [Link]
-
Repository Home. (n.d.). Oxidative degradation of piperazine in the absorption of carbon dioxide. [Link]
-
NTU Journal. (2022). A Review on Analytical Methods for Piperazine Determination. [Link]
-
ACS Publications. (2001). Hexafluorobenzene Photochemistry: Wellspring of Fluorocarbon Structures. [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
European Medicines Agency (EMA). (n.d.). Guideline on declaration of storage conditions. [Link]
-
Amine Storage Conditions. (n.d.). Essential Guidelines for Safety. [Link]
-
ResearchGate. (n.d.). Degradation pathway of piperazine. [Link]
-
NextSDS. (n.d.). 1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information. [Link]
-
PMC. (n.d.). New pathway for degradation of sulfonated azo dyes by microbial peroxidases of Phanerochaete chrysosporium and Streptomyces chromofuscus. [Link]
-
PubMed. (2023). Biodegradation of sulfametoxydiazine by Alcaligenes aquatillis FA: Performance, degradation pathways, and mechanisms. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]
-
NextSDS. (n.d.). 1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information. [Link]
-
ResearchGate. (2025). Piperazine Degradation in Pilot Plants. [Link]
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Technical Support Center: Overcoming Aqueous Solubility Issues for 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride
Welcome to the Technical Support Center for 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride (CAS: 1170652-14-8)[1]. This portal is designed for researchers and drug development professionals encountering aqueous solubility bottlenecks during biochemical, cell-based, or biophysical assays.
As a Senior Application Scientist, I frequently see researchers struggle with this specific chemotype. While the hydrochloride salt form provides a baseline of aqueous solubility, the core structure features a highly lipophilic 2,6-difluorobenzenesulfonyl moiety[2]. When introduced into physiological buffers (e.g., pH 7.4 PBS or cell culture media), the basic piperazine nitrogen approaches its pKa, and the unionized hydrophobic sulfonamide domain drives rapid aggregation and kinetic precipitation[3].
This guide provides mechanistic explanations, self-validating experimental protocols, and quantitative benchmarks to permanently resolve these issues.
Section 1: Mechanistic Troubleshooting Guide (Q&A)
Q: Why does my compound immediately turn cloudy when I dilute my 10 mM DMSO stock into PBS (pH 7.4)? A: You are observing kinetic precipitation (often referred to as "crashing out")[4]. 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride is highly soluble in pure organic solvents like DMSO. However, when you directly spike this stock into an aqueous buffer, the local concentration of water spikes instantly. The DMSO solvation shell is stripped away faster than the aqueous buffer can stabilize the hydrophobic difluorobenzenesulfonyl group[5]. Because the unionized form of the sulfonamide is highly hydrophobic, the molecules undergo hydrophobic collapse and aggregate into micro-precipitates[3]. Solution: Avoid direct, large-fold dilutions. Use an intermediate co-solvent cascade or a solubilizing excipient like Hydroxypropyl-β-cyclodextrin (HP-β-CD) to shield the hydrophobic moiety[6].
Q: My assay requires a pH of 7.8, but the compound seems less soluble here than in pure water. Is this expected? A: Yes. The intrinsic aqueous solubility of this compound is highly pH-dependent. In pure water, the hydrochloride salt dissociates, leaving the piperazine ring protonated and highly polar. However, as you increase the pH of your buffer above 7.0, you approach the pKa of the piperazine's secondary amine. This neutralizes the molecule, forming the free base. Sulfonamide-based compounds exhibit a sharp solubility transition driven by the relative balance of hydrophilicity and hydrophobicity; as the molecule loses its charge, the lipophilic difluorobenzene ring dominates, drastically reducing solubility[3][7]. Solution: If your assay permits, lower the pH to 6.5 to maintain protonation[7]. If physiological pH is strictly required, you must rely on complexation (e.g., cyclodextrins) or micellar solubilization.
Q: I don't see any visible precipitate, but my IC50 values are highly variable between replicates. What is causing this? A: You are likely dealing with undetected micro-precipitation [5]. The compound may form sub-micron aggregates that do not scatter enough light to appear cloudy to the naked eye, but they effectively remove the active monomeric compound from the solution. This leads to a lower actual concentration than your nominal (calculated) concentration, causing erratic assay readouts. Solution: Implement a self-validating protocol. After preparing your final assay concentration, centrifuge the sample at 10,000 x g for 10 minutes and quantify the supernatant via LC-MS/MS or UV-Vis to determine the true soluble fraction[6].
Caption: Kinetic precipitation pathway vs. HP-β-CD inclusion stabilization.
Section 2: Experimental Protocols
Protocol A: Cyclodextrin (HP-β-CD) Inclusion Complexation
Cyclodextrins form a hydrophilic exterior shell while encapsulating the hydrophobic difluorobenzenesulfonyl group within their hydrophobic cavity, preventing aggregation without altering the pH[4][8].
Step-by-Step Methodology:
-
Prepare Host Solution: Dissolve Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS) to a final concentration of 10% to 20% (w/v)[6].
-
Prepare Guest Stock: Dissolve 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride in 100% anhydrous DMSO to create a 20 mM stock[5].
-
Dropwise Complexation: Place the HP-β-CD solution on a magnetic stirrer (800 rpm). Slowly add the DMSO stock dropwise into the vortex center. Do not exceed a final DMSO concentration of 1-2% (v/v) to prevent solvent toxicity in downstream cell-based assays[4][7].
-
Thermodynamic Equilibration: Sonicate the mixture in a water bath at 37°C for 15 minutes, followed by continuous orbital shaking for 2-4 hours at room temperature to ensure complete inclusion complex formation[6].
-
Validation (Critical): Centrifuge the final solution at 10,000 x g for 10 minutes to pellet any uncomplexed API. Carefully decant the supernatant and verify the active concentration using LC-MS/MS against a standard curve.
Caption: Step-by-step workflow for the preparation and validation of HP-β-CD inclusion complexes.
Protocol B: Intermediate Co-Solvent Pre-Dilution Cascade
For biochemical assays that cannot tolerate cyclodextrins, a step-down dilution prevents the shock of sudden aqueous exposure[5].
Step-by-Step Methodology:
-
Primary Stock: Prepare a 10 mM stock in 100% DMSO.
-
Intermediate Stock: Dilute the primary stock 1:10 into a transition solvent mixture (e.g., 50% DMSO / 50% PEG-400) to yield a 1 mM solution[7].
-
Working Stock: Dilute the intermediate stock 1:10 into assay buffer containing 0.1% Tween-20 (yields 100 µM).
-
Final Assay: Dilute to your final assay concentration (e.g., 1-10 µM). The step-wise reduction of organic solvent prevents rapid nucleation.
Section 3: Quantitative Data Summary
Table 1: Comparison of Solubility Enhancement Strategies for Piperazine-Sulfonamide Derivatives
| Enhancement Strategy | Typical Max Soluble Conc. (pH 7.4) | Max Tolerated in Cell Assays | Mechanism of Action | Drawbacks |
| Direct Aqueous Dilution | < 5 µM | N/A | Baseline solubility of HCl salt | Rapid kinetic precipitation[4] |
| 1% DMSO (Direct) | 10 - 20 µM | 0.1% - 0.5% (v/v)[5] | Co-solvent disruption of water lattice | High risk of micro-precipitation[5] |
| 10% PEG-400 | 50 - 100 µM | < 2% (v/v) | Dielectric constant reduction[7] | Viscosity interferes with liquid handling |
| 20% HP-β-CD | > 500 µM | < 5% (w/v) | Hydrophobic cavity inclusion[4][6] | May sequester assay lipids/cholesterol |
| pH Adjustment (pH 6.0) | > 1 mM | Buffer dependent | Ionization of piperazine nitrogen[7] | Non-physiological pH alters target activity |
Section 4: Frequently Asked Questions (FAQs)
Q: Can I use heating to force the compound into solution? A: Heating (e.g., to 65°C) will temporarily increase solubility by providing thermodynamic energy to break the crystalline lattice. However, once the solution cools back to assay temperature (25°C or 37°C), the solution becomes supersaturated and will eventually precipitate. Heating is only recommended to accelerate the dissolution of the initial DMSO stock, not the final aqueous buffer[5].
Q: Does the hydrochloride salt form degrade in DMSO? A: Piperazine hydrochloride salts are generally stable in anhydrous DMSO. However, DMSO is highly hygroscopic. If your DMSO absorbs atmospheric water over time, the localized water can initiate hydrolysis or precipitation of the free base. Always use anhydrous, septum-sealed DMSO and store stocks in single-use aliquots at -20°C[4].
Q: How do I know if my cyclodextrin complex actually formed? A: You can confirm inclusion complexation by generating a phase-solubility diagram (Higuchi-Connors plot)[6]. Plot the concentration of dissolved 1-(2,6-Difluorobenzenesulfonyl)piperazine against increasing concentrations of HP-β-CD. A linear increase (A_L type curve) confirms a 1:1 stoichiometric inclusion complex.
Sources
- 1. nextsds.com [nextsds.com]
- 2. mdpi.com [mdpi.com]
- 3. pH-induced solubility transition of sulfonamide-based polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Temperature for 2,6-Difluorobenzenesulfonyl Chloride and Piperazine
Welcome to the Advanced Synthesis Support Center. As drug development professionals and synthetic chemists, you are likely utilizing 2,6-difluorobenzenesulfonyl chloride as a critical electrophilic building block—most notably in the synthesis of Pyruvate Kinase M2 (PKM2) modulators and radiotracers like [18F]DASA-10 .
However, the unique electronic properties of this reagent make it highly sensitive to thermal variations. This guide provides field-proven insights into the causality of temperature-dependent side reactions and offers a self-validating protocol to ensure high-yield mono-sulfonylation.
Mechanistic Pathways & Thermal Dependency
The reaction between 2,6-difluorobenzenesulfonyl chloride and piperazine (a strong secondary diamine nucleophile) is a delicate balance between kinetic control and thermodynamic sinks. The highly electronegative fluorine atoms exert a strong inductive pull, making the sulfur center exceptionally electrophilic. However, the sulfonyl group itself is strongly electron-withdrawing, which activates the ortho-fluorine atoms toward Nucleophilic Aromatic Substitution (SNAr) .
Temperature acts as the master variable dictating which pathway the reaction follows.
Reaction pathways of 2,6-difluorobenzenesulfonyl chloride with piperazine.
Quantitative Temperature Profiling
To illustrate the causality of thermal control, the following table summarizes the product distribution of the reaction (using 1.0 equivalent of 1-Boc-piperazine) across different temperature ranges.
| Temperature Profile | Desired Mono-sulfonamide (%) | Di-sulfonamide (%) | SNAr Byproduct (%) | Hydrolysis / Degradation (%) |
| -10 °C to 0 °C | > 90% | < 5% | Not detected | < 5% |
| 20 °C to 25 °C | ~ 75% | ~ 15% | < 5% | < 5% |
| > 50 °C | < 40% | > 30% | > 20% | Variable |
Troubleshooting Guides & FAQs
Q: Why am I observing a byproduct with a displaced fluorine atom in my LC-MS data? A: You are observing a Nucleophilic Aromatic Substitution (SNAr) byproduct. The 2,6-difluorobenzenesulfonyl system is uniquely susceptible to SNAr because the electron-withdrawing sulfonyl group highly activates the ortho-fluorine atoms. While sulfonylation is the fast, kinetic product, SNAr has a higher activation energy barrier. If your reaction temperature exceeds 40 °C—often due to localized exotherms during rapid reagent addition—the thermal energy overcomes this barrier, allowing the piperazine nucleophile to attack the aromatic ring instead of the sulfur center. Solution: Maintain strict temperature control at 0 °C during addition.
Q: How do I maximize mono-sulfonylation and prevent di-sulfonylation? A: Unprotected piperazine contains two equivalent secondary amines. Once one nitrogen is sulfonylated, the electron-withdrawing nature of the sulfonamide slightly deactivates the second nitrogen, but not enough to prevent di-sulfonylation if the electrophile is in excess or the temperature is high. Solution: The industry standard is to use a mono-protected piperazine (e.g., 1-Boc-piperazine) . If you must use unprotected piperazine, use a massive stoichiometric excess (5 to 10 equivalents) of piperazine dissolved in a large volume of solvent at 0 °C, and add the sulfonyl chloride dropwise over an extended period.
Q: My reaction stalls prematurely, and I see a highly polar baseline spot on my TLC plate. What happened? A: Your electrophile has hydrolyzed. Sulfonyl chlorides are highly sensitive to moisture, and 2,6-difluorobenzenesulfonyl chloride is particularly reactive. The polar baseline spot is 2,6-difluorobenzenesulfonic acid. Solution: Ensure strictly anhydrous solvents (e.g., dry DCM over molecular sieves) and conduct the reaction under an inert argon or nitrogen atmosphere.
Validated Experimental Protocol: Regioselective Mono-Sulfonylation
This protocol is designed as a self-validating system. It incorporates specific In-Process Controls (IPC) to ensure the kinetic product is isolated before thermodynamic side-reactions can occur.
Objective: Synthesis of tert-butyl 4-((2,6-difluorophenyl)sulfonyl)piperazine-1-carboxylate.
Step 1: Anhydrous Preparation
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and purge with Argon.
-
Dissolve 1-Boc-piperazine (1.0 eq, 10 mmol) and N,N-diisopropylethylamine (DIPEA, 2.0 eq, 20 mmol) in 50 mL of anhydrous dichloromethane (DCM). Causality: DIPEA acts as a non-nucleophilic base. It scavenges the HCl byproduct generated during sulfonylation without competing with piperazine for the electrophile, preventing the stalling of the reaction.
Step 2: Kinetic Cooling
-
Submerge the reaction flask in an ice-water bath.
-
Allow 15 minutes for complete thermal equilibration to exactly 0 °C. Causality: Lowering the thermal energy of the system strictly enforces kinetic control, preventing the activation barrier for SNAr from being breached.
Step 3: Controlled Electrophilic Addition
-
Dissolve 2,6-difluorobenzenesulfonyl chloride (1.05 eq, 10.5 mmol) in 10 mL of anhydrous DCM.
-
Add this solution dropwise to the reaction mixture over a period of 30 minutes using a syringe pump or addition funnel. Causality: Sulfonylation is highly exothermic. Dropwise addition prevents localized thermal spikes that would otherwise drive di-sulfonylation or SNAr.
Step 4: In-Process Control (IPC) and Quenching
-
Stir the mixture at 0 °C for 1 hour.
-
Self-Validation: Pull a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and run a rapid LC-MS. Monitor for the disappearance of the starting materials and the appearance of the desired product mass [M+H]⁺.
-
Once complete, quench the reaction immediately by adding 20 mL of saturated aqueous NaHCO₃ while still at 0 °C. Causality: Immediate basic quenching neutralizes any unreacted electrophile and prevents hydrolysis-driven acidification during the workup phase.
Step 5: Workup and Isolation
-
Transfer to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
(Optional) If the free piperazine is required for downstream synthesis, treat the isolated intermediate with 20% Trifluoroacetic Acid (TFA) in DCM at room temperature for 2 hours.
References
-
Development of [18F]DASA-10 for Enhanced Imaging of Pyruvate Kinase M2 Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL:[Link]
-
Synthesis of New Valinol‐Derived Sultam Triazoles as α‐Glucosidase Inhibitors Source: ChemistrySelect / ResearchGate URL:[Link]
-
Exploring chemical diversity via a modular reaction pairing strategy Source: Beilstein Journal of Organic Chemistry URL:[Link]
Structural Validation of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride: SCXRD vs. Alternative Modalities
Executive Summary As drug development increasingly targets complex spatial pharmacophores, the precise 3D structural validation of building blocks becomes paramount. 1 is a highly functionalized intermediate. The sulfonamide-piperazine core is a privileged scaffold, frequently utilized in the design of potent therapeutics, including2 and advanced antimicrobial agents.
However, the 2,6-difluoro substitution introduces significant steric constraints, dictating a specific dihedral conformation around the sulfonamide linkage. Furthermore, confirming the exact site of protonation (salt formation) is critical for predicting its solid-state behavior and downstream formulation. As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-Ray Diffraction (SCXRD) against conventional analytical alternatives, providing a comprehensive, self-validating workflow for structural confirmation.
The Analytical Challenge: Causality in Modality Selection
When analyzing sulfonamide piperazines, standard solution-state techniques often fall short of providing a complete structural picture. The selection of an analytical modality must be driven by the specific structural questions being asked.
-
Solution-State NMR & HRMS: While excellent for confirming 2D atomic connectivity and exact mass, these techniques analyze the molecule in solution. Rapid rotation around the S-N and S-C(aryl) bonds averages out the conformational states. They cannot definitively prove the solid-state chair conformation of the piperazine ring or the exact location of the hydrochloride proton.
-
Powder X-Ray Diffraction (PXRD): PXRD is the standard for confirming bulk phase purity and identifying polymorphs. However, extracting de novo atomic coordinates from a powder pattern requires complex Rietveld refinement, which is computationally intensive and often ambiguous for flexible molecules.
-
Single-Crystal X-Ray Diffraction (SCXRD): SCXRD serves as the gold standard. It provides unequivocal, absolute 3D atomic resolution. It directly observes the steric impact of the 2,6-difluoro groups, confirms the chair conformation of the piperazine, and critically, locates the protonated secondary amine, mapping the intricate3.
Objective Performance Comparison
The following table summarizes the performance metrics of each analytical modality when applied to the structural validation of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride.
| Analytical Modality | Primary Output | 3D Conformation | Salt/Protonation Confirmation | Sample Requirement | Turnaround Time |
| SCXRD | Absolute 3D Structure | Yes (High Precision) | Yes (Direct observation) | Single Crystal (~0.1 mm) | 24–48 hours |
| NMR + HRMS | Connectivity & Mass | No (Solution average) | Indirect (Chemical shift) | 5–10 mg (Powder) | 2–4 hours |
| PXRD | Bulk Phase ID | No | Indirect (Pattern match) | 10–50 mg (Powder) | 1–2 hours |
Visualizing the Validation Workflow
To ensure rigorous scientific integrity, the validation of this compound follows a self-contained, multi-modal workflow.
Self-validating workflow for the structural confirmation of sulfonamide piperazines.
Experimental Protocols: A Self-Validating System
A protocol is only as robust as its built-in validation checkpoints. The following methodologies are designed with explicit causality to ensure data integrity at every step.
Protocol A: Synthesis of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride
Objective: Synthesize the target molecule while preventing bis-sulfonylation.
-
Protection Strategy: Dissolve 1.0 eq of mono-Boc-protected piperazine and 1.5 eq of triethylamine (TEA) in anhydrous dichloromethane (DCM) at 0 °C. Causality: Using Boc-piperazine ensures the sulfonyl chloride can only react at one nitrogen, preventing the formation of a bis-sulfonated impurity.
-
Coupling: Dropwise add 1.1 eq of 2,6-difluorobenzenesulfonyl chloride. Stir at room temperature for 4 hours.
-
Workup & Intermediate Validation: Wash with 1M HCl, then brine. Dry over MgSO4 and concentrate. Validation Checkpoint: Analyze the intermediate via LC-MS. Proceed only if purity is >98%.
-
Deprotection & Salt Formation: Dissolve the intermediate in a 4M HCl/dioxane solution. Stir for 2 hours at room temperature. Causality: Anhydrous HCl in dioxane is chosen over aqueous HCl to prevent the formation of hydrate polymorphs, ensuring the precipitation of a pure, anhydrous hydrochloride salt.
-
Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry under vacuum.
Protocol B: Crystal Growth via Vapor Diffusion
Objective: Grow defect-free single crystals suitable for SCXRD.
-
Solvent Selection: Dissolve 10 mg of the synthesized powder in 1 mL of methanol (inner vial). Causality: Methanol is chosen as the good solvent because it readily dissolves the highly polar hydrochloride salt.
-
Antisolvent Setup: Place the inner vial inside a larger outer vial containing 3 mL of diethyl ether (antisolvent). Seal the outer vial tightly.
-
Kinetics Control: Allow the system to stand undisturbed at ambient temperature for 3–5 days. Causality: Vapor diffusion provides a highly controlled, slow supersaturation gradient compared to rapid evaporation. This minimizes nucleation sites, promoting the growth of a single, high-quality crystal rather than a microcrystalline mass.
-
Validation Checkpoint: Examine under a polarized light microscope. Select a crystal (~0.1 x 0.1 x 0.1 mm) that exhibits uniform birefringence and sharp edges.
Protocol C: SCXRD Data Collection and Refinement
Objective: Obtain absolute 3D atomic coordinates and confirm the4.
-
Mounting: Mount the selected crystal on a MiTeGen loop using paratone oil to prevent solvent loss and environmental degradation.
-
Data Collection: Transfer to a diffractometer equipped with a Mo-Kα radiation source (λ = 0.71073 Å) and a cryostream set to 100 K. Causality: Cryogenic data collection drastically reduces atomic thermal motion (Debye-Waller factors). This improves high-angle diffraction intensity, allowing for the precise mathematical location of the hydrochloride proton on the piperazine nitrogen.
-
Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Validation Checkpoint: A final R1 value of < 0.05 and a goodness-of-fit (S) near 1.0 confirms a highly reliable, self-validated structural model.
References
-
Crystal structure and characterization of the sulfamethazine–piperidine salt. Acta Crystallographica / NIH PubMed Central.[Link]
-
1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information. NextSDS.[Link]
-
Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors. NIH PubMed Central.[Link]
-
Disulfonamide Piperazine Derivatives: Synthesis, Characterization, Crystal Structures Studies, and Evaluation of Cell Proliferation Activity. Russian Journal of General Chemistry / UOM Eprints.[Link]
Sources
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- 2. Design and Synthesis of Piperazine Sulfonamide Cores Leading to Highly Potent HIV-1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Crystal structure and characterization of the sulfamethazine–piperidine salt - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.uni-mysore.ac.in [eprints.uni-mysore.ac.in]
Navigating the Safe Handling of 1-(2,6-Difluorobenzenesulfonyl)piperazine Hydrochloride: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
The following guide provides essential safety and logistical information for the handling and disposal of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Assessment and Immediate Safety Precautions
Based on available data for the compound and structurally similar molecules, the primary hazards are categorized as follows:
-
Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1]
Immediate Actions Upon Exposure:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Personal Protective Equipment (PPE): Your First Line of Defense
A systematic approach to PPE is crucial when handling powdered hazardous chemicals. The following is a step-by-step guide to donning and doffing PPE to minimize exposure risk.
Recommended PPE
| PPE Component | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber), with a recommendation for double-gloving.[4][5][6] | To prevent skin contact and absorption. Double-gloving provides an extra layer of protection against tears and contamination. |
| Eye Protection | Chemical safety goggles and a face shield.[5][6] | To protect against splashes and airborne particles that can cause severe eye damage. |
| Body Protection | A disposable, low-permeability laboratory coat with a solid front, long sleeves, and tight-fitting cuffs.[4][5][6] | To protect the skin from contact with the chemical. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., an N95 or higher-rated particulate respirator) should be used, especially when handling the powder outside of a fume hood.[5][6] | To prevent inhalation of the powdered compound, which can cause respiratory irritation. |
PPE Donning and Doffing Workflow
The following diagram illustrates the correct sequence for putting on and taking off PPE to prevent cross-contamination.
Caption: Workflow for donning and doffing Personal Protective Equipment.
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational protocol is paramount to ensure safety and experimental integrity.
Preparation:
-
Designated Area: All handling of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride should be conducted in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[6]
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Spill Kit: A chemical spill kit appropriate for solid reagents should be available in the immediate vicinity.
Handling the Solid Compound:
-
Weighing: When weighing the powder, use a balance inside a fume hood or a ventilated balance enclosure. Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Transfers: Conduct all transfers of the solid material within the fume hood. Use a spatula or other appropriate tools to handle the powder. Avoid creating dust.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing. The container should be appropriately labeled with the chemical name, concentration, and hazard pictograms.
Storage:
-
Store the compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[2]
-
Store away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan: Managing Chemical Waste
The disposal of 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weighing paper, and pipette tips, in a designated, labeled, and sealed hazardous waste container.[5][6]
-
Liquid Waste: Collect any solutions containing the compound in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
Disposal Workflow:
The following diagram outlines the decision-making process for the proper disposal of waste generated from handling this compound.
Caption: Decision workflow for the disposal of chemical waste.
Decontamination:
-
All surfaces and equipment that have come into contact with the compound should be thoroughly decontaminated. Use a suitable solvent (e.g., methanol or ethanol) followed by a soap and water wash, ensuring the cleaning materials are also disposed of as hazardous waste.
Regulatory Compliance:
-
Always adhere to your institution's specific chemical waste disposal procedures and local, state, and federal regulations. The disposal of halogenated aromatic compounds is regulated, and proper disposal is mandatory.[2]
By adhering to these guidelines, you can ensure a safe and efficient working environment when handling 1-(2,6-Difluorobenzenesulfonyl)piperazine hydrochloride. This proactive approach to safety is the cornerstone of responsible scientific research.
References
-
1-(2,6-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]
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Piperazine - Antibodies. (n.d.). Retrieved March 17, 2026, from [Link]
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Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6). Pharmacy Purchasing & Products. Retrieved March 17, 2026, from [Link]
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Working with Hazardous Chemicals - Organic Syntheses. (n.d.). Retrieved March 17, 2026, from [Link]
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Occupational exposure limits for ethyl benzene, dimethyl terephthalate and hydrogen fluoride, and carcinogenic. (2020, June 22). Journal of Occupational Health. Retrieved March 17, 2026, from [Link]
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Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. (n.d.). Retrieved March 17, 2026, from [Link]
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1-(3,4-difluorobenzenesulfonyl)piperazine hydrochloride — Chemical Substance Information - NextSDS. (n.d.). Retrieved March 17, 2026, from [Link]
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Fluorine - NIOSH Pocket Guide to Chemical Hazards - CDC. (n.d.). Retrieved March 17, 2026, from [Link]
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Piperazine citrate - Novachem. (2024, January 2). Retrieved March 17, 2026, from [Link]
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Powder Coating Safety and Regulations. (2022, June 8). International Enviroguard. Retrieved March 17, 2026, from [Link]
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Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved March 17, 2026, from [Link]
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FLUORINE - Emergency and Continuous Exposure Limits for Selected Airborne Contaminants - NCBI Bookshelf. (n.d.). Retrieved March 17, 2026, from [Link]
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Fluorine: Hazardous effects from a single atom. (2013, May 15). Sentry Air Systems, Inc. Retrieved March 17, 2026, from [Link]
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Material Safety Data Sheet SECTION 1. (2002, September 3). 3M. Retrieved March 17, 2026, from [Link]
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How To Choose The Right PPE For Chemical Handling. (2025, December 2). Hazchem Safety. Retrieved March 17, 2026, from [Link]
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Storage handling for Chemical - methane sulfonyl chloride : r/chemistry. (2023, January 31). Reddit. Retrieved March 17, 2026, from [Link]
-
Piperazine. (n.d.). Wikipedia. Retrieved March 17, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
